Arylquin-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antitumor Efficacy in Glioblastoma Models

Arylquin 1 has shown promising results in the treatment of Glioblastoma (GBM), the most aggressive form of brain cancer . The compound induces apoptosis in cancer cells without affecting normal cells . It has been tested against GBM using the GBM8401 and A172 cells, demonstrating dose-dependent cytotoxicity, apoptosis induction, and synergy with radiotherapy . In vitro assays showed a significant reduction in cell viability and increased apoptosis, particularly at high concentrations of Arylquin 1 . Migration and invasion analyses revealed notable inhibition of cellular motility .

Synergy with Radiotherapy

In addition to its standalone antitumor efficacy, Arylquin 1 has also shown to work synergistically with radiotherapy . In vivo experiments on NU/NU nude mice with intracranially implanted GBM cells revealed that Arylquin 1 substantially reduced tumor growth, an effect magnified by concurrent radiotherapy .

Induction of Apoptosis

One of the unique mechanisms of Arylquin 1 is its ability to induce apoptosis in cancer cells without affecting normal cells . This makes it a potential therapeutic candidate for various types of cancer.

Dose-Dependent Cytotoxicity

Arylquin 1 exhibits dose-dependent cytotoxicity, meaning its toxicity increases with the dose . This property is particularly useful in cancer treatment, where the goal is to maximize the destruction of cancer cells while minimizing harm to healthy cells.

Inhibition of Cellular Motility

Arylquin 1 has been observed to inhibit cellular motility . This could potentially prevent the spread of cancer cells, making it a valuable tool in the fight against metastatic cancers.

Targeting Vimentin to Induce Par-4 Secretion

Arylquin 1, a small-molecule prostate-apoptosis-response-4 (Par-4) secretagogue, targets vimentin to induce Par-4 secretion . Secreted Par-4 binds to its receptor, 78-kDa glucose-regulated protein (GRP78), on the cancer cell surface and induces apoptosis .

Mechanism of Action

Target of Action

Arylquin 1 primarily targets the protein vimentin, which is involved in maintaining cell integrity and stability. By binding to vimentin, Arylquin 1 induces the secretion of prostate apoptosis response-4 (Par-4), a tumor suppressor protein . Par-4 is known for its ability to selectively induce apoptosis in cancer cells without affecting normal cells .

Mode of Action

Arylquin 1 interacts with vimentin, leading to the release of Par-4. Once secreted, Par-4 binds to its receptor, the 78-kDa glucose-regulated protein (GRP78), on the surface of cancer cells . This binding triggers apoptosis through lysosomal membrane permeabilization (LMP), causing the release of lysosomal contents into the cytosol and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Arylquin 1 is the apoptosis pathway. The interaction between Par-4 and GRP78 activates downstream signaling that results in cell death. Additionally, Arylquin 1-induced LMP disrupts cellular homeostasis, further promoting apoptosis . This mechanism is particularly effective in cancer cells, which are more susceptible to LMP-induced apoptosis.

Pharmacokinetics

The pharmacokinetics of Arylquin 1, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Arylquin 1 is absorbed into the bloodstream and distributed to various tissues, including tumors. Its metabolism involves hepatic enzymes, and it is excreted primarily through the kidneys . These properties ensure that Arylquin 1 reaches its target sites in sufficient concentrations to exert its therapeutic effects.

Result of Action

At the molecular level, Arylquin 1 induces apoptosis in cancer cells by promoting Par-4 secretion and subsequent LMP . This leads to cell shrinkage, detachment, and ultimately cell death. At the cellular level, Arylquin 1 reduces tumor growth and inhibits cancer cell migration and invasion . These effects contribute to its potential as an effective anticancer agent.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of Arylquin 1. For instance, the acidic environment of tumors may enhance the LMP effect, increasing the compound’s efficacy . Additionally, the stability of Arylquin 1 in the bloodstream and its interaction with other proteins can affect its bioavailability and therapeutic potential .

: Biomedicines | Free Full-Text | Antitumor Efficacy of Arylquin 1 : Arylquin 1, a potent Par-4 secretagogue, induces lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells : Arylquin 1 | Par-4 Secretagogue | MedChemExpress

Future Directions

Future research directions for Arylquin-1 include further investigation of its effects on cancer cells and its potential as a treatment for cancer . It’s also suggested that additional structure-activity relationship (SAR) work will be required to improve the pharmaceutical properties of Arylquin-1 .

properties

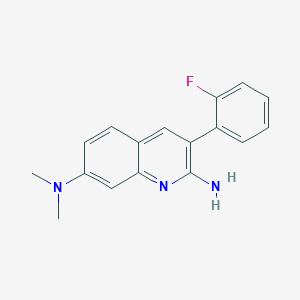

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arylquin 1 | |

Q & A

Q1: What is the primary mechanism of action of Arylquin 1 in cancer cells?

A1: Arylquin 1 demonstrates its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. [, ] This is achieved through a multi-faceted mechanism involving the increased phosphorylation of key signaling proteins ERK, JNK, and p38. [, ] Further research suggests that Arylquin 1 functions as a potent Par-4 secretagogue, potentially contributing to its ability to induce apoptosis. []

Q2: What evidence supports the efficacy of Arylquin 1 in preclinical models of cancer?

A2: Studies utilizing both in vitro and in vivo models have yielded promising results regarding the anticancer efficacy of Arylquin 1. In vitro studies using human colon cancer cell lines (SW620 and HCT116) demonstrated that Arylquin 1 effectively reduced cell viability, inhibited cell proliferation, migration, and invasion, and induced apoptosis in a dose-dependent manner. [] Similarly, Arylquin 1 effectively reduced the viability of human glioblastoma cell lines (GBM8401 and A172) and inhibited their migration and invasion capabilities. [] In vivo studies using a mouse xenograft model of colon cancer further validated these findings, showing that Arylquin 1 treatment significantly reduced tumor growth. [] Notably, Arylquin 1 also demonstrated synergistic effects with radiotherapy in a glioblastoma mouse model, leading to enhanced tumor growth suppression. []

Q3: Are there any known challenges or limitations associated with Arylquin 1 as a potential anticancer therapeutic?

A3: While research on Arylquin 1 is ongoing, further investigation is needed to fully understand its long-term safety profile and potential limitations. For instance, research suggests that Arylquin 1 may induce lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells, which warrants further investigation regarding its implications for treatment. [] Further research should focus on optimizing its delivery, characterizing its pharmacokinetic/pharmacodynamic properties, and identifying potential biomarkers for treatment response to fully harness its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)